molecular formula C14H17ClN4O2 B5664509 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-diethylurea

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-diethylurea

Cat. No.: B5664509
M. Wt: 308.76 g/mol
InChI Key: BCWZUAJEJHQMAC-UHFFFAOYSA-N
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Description

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-diethylurea is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 4-chlorophenyl group attached to an oxadiazole ring, which is further linked to a diethylurea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-diethylurea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Diethylurea Moiety: The final step involves the reaction of the oxadiazole intermediate with diethylamine and an isocyanate to form the diethylurea moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-diethylurea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-diethylurea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-diethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Interacting with Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Modulating Gene Expression: It can influence the expression of genes involved in various cellular processes, such as cell growth and apoptosis.

Comparison with Similar Compounds

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-diethylurea can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: This compound also contains a chlorophenyl group and an oxadiazole ring but differs in the presence of a triazole moiety.

    3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: This compound contains a chlorophenyl group and is studied for its neuroprotective effects.

    5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: This compound is similar in structure but contains an amine group instead of a diethylurea moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-diethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2/c1-3-16-14(20)19(4-2)9-12-17-13(18-21-12)10-5-7-11(15)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWZUAJEJHQMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CC)CC1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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